molecular formula C10H7F2N3O2 B2717405 2-[(cyanomethoxy)imino]-N-(2,4-difluorophenyl)acetamide CAS No. 866043-48-3

2-[(cyanomethoxy)imino]-N-(2,4-difluorophenyl)acetamide

Cat. No.: B2717405
CAS No.: 866043-48-3
M. Wt: 239.182
InChI Key: PUHYFEHGIKZHPQ-MKMNVTDBSA-N
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Description

“2-[(cyanomethoxy)imino]-N-(2,4-difluorophenyl)acetamide” is a chemical compound with the molecular formula C10H7F2N3O2 . It has a CAS number of 866043-48-3 .


Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 7 hydrogen atoms, 2 fluorine atoms, 3 nitrogen atoms, and 2 oxygen atoms . The average mass is 239.178 Da and the monoisotopic mass is 239.050629 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, were not available in the web search results . For detailed properties, it’s recommended to refer to material safety data sheets (MSDS) or contact chemical suppliers .

Scientific Research Applications

Synthesis and Chemical Transformations

Research has focused on the synthesis of novel functionalized compounds through reactions involving similar chemical groups. For instance, the synthesis of functionalized 2-imino-3-(N-cyclohexylcarbamoyl)-2,5-dihydrofurans through tertiary α-hydroxy ketones reactions with N-cyclohexyl(cyano-acetamide) demonstrates the utility of cyanoacetamide derivatives in creating compounds with potential biological activities (Avetisyan, Karapetyan, & Tadevosyan, 2010).

Antimicrobial Applications

Cyano-N-arylacetamide reagents have been used in the synthesis of various nitrogenous heterocycles, such as iminocoumarine, thiazole, dihydropyridine, and imidazole or benzoimidazole. These compounds have shown promising antimicrobial activities, highlighting the potential of cyanoacetamide derivatives in developing new antimicrobial agents. Molecular docking studies further elucidate the active compounds' interactions with microbial targets, offering a pathway to designing more effective treatments (Ewies & Abdelsalaam, 2020).

Photovoltaic and Photoreactive Studies

The exploration of photoreactions and the photovoltaic efficiency of compounds bearing similar structural features has been a topic of interest. For example, the study of flutamide and its different photoreactions in various solvents without cage-forming compounds provides insights into how structural analogs might behave under light exposure. Such research is relevant for understanding the stability and reactivity of potential drug molecules or materials under environmental conditions (Watanabe, Fukuyoshi, & Oda, 2015).

Heterocyclic Chemistry and Synthesis

The utility of cyanoacetamide in heterocyclic chemistry is well-documented, with its involvement in synthesizing various benzothiophenes demonstrating antitumor and antioxidant activities. This showcases the broad applicability of compounds with cyanoacetamide functionalities in synthesizing bioactive molecules for pharmaceutical research (Bialy & Gouda, 2011).

Advanced Material Synthesis

Research on the synthesis of ketamine from a non-toxic procedure highlights innovative approaches to synthesizing medically relevant compounds. This research outlines a new protocol for ketamine synthesis, potentially applicable to related compounds, emphasizing the importance of safe and efficient synthesis methods in pharmaceutical chemistry (Zekri, Fareghi‐Alamdari, & Momeni-Fard, 2020).

Safety and Hazards

The safety and hazards associated with this compound were not available in the web search results. For safety information, it’s recommended to refer to material safety data sheets (MSDS) or contact chemical suppliers .

Properties

IUPAC Name

(2E)-2-(cyanomethoxyimino)-N-(2,4-difluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3O2/c11-7-1-2-9(8(12)5-7)15-10(16)6-14-17-4-3-13/h1-2,5-6H,4H2,(H,15,16)/b14-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHYFEHGIKZHPQ-MKMNVTDBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)C=NOCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)F)NC(=O)/C=N/OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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